molecular formula C18H19NO3 B8662979 benzyl N-(4-oxo-1-phenylbutyl)carbamate

benzyl N-(4-oxo-1-phenylbutyl)carbamate

Cat. No.: B8662979
M. Wt: 297.3 g/mol
InChI Key: RRTYQOFBJZCLSS-UHFFFAOYSA-N
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Description

Benzyl N-(4-oxo-1-phenylbutyl)carbamate is a carbamate derivative characterized by a benzyl-protected amine group and a 4-oxo-1-phenylbutyl substituent. This compound is structurally significant in organic synthesis, particularly as an intermediate in pharmaceutical and agrochemical applications. Its carbamate moiety (N–COO–) provides stability against hydrolysis under basic conditions, while the benzyl group serves as a common protecting group for amines during multi-step syntheses . The 4-oxo (keto) group and phenylbutyl chain contribute to its reactivity in nucleophilic additions and cyclization reactions, making it valuable in constructing heterocyclic frameworks.

Crystallographic studies on related carbamates (e.g., tert-butyl carbamates) highlight the importance of hydrogen bonding and steric effects in stabilizing their molecular conformations . For this compound, the absence of π⋯π interactions due to steric hindrance from substituents (similar to tert-butyl derivatives) may influence its packing efficiency in solid-state structures .

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

benzyl N-(4-oxo-1-phenylbutyl)carbamate

InChI

InChI=1S/C18H19NO3/c20-13-7-12-17(16-10-5-2-6-11-16)19-18(21)22-14-15-8-3-1-4-9-15/h1-6,8-11,13,17H,7,12,14H2,(H,19,21)

InChI Key

RRTYQOFBJZCLSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCC=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(4-oxo-1-phenylbutyl)carbamate typically involves the reaction of 4-oxo-1-phenylbutyric acid with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:

    Reactants: 4-oxo-1-phenylbutyric acid, benzyl chloroformate, triethylamine.

    Solvent: Anhydrous dichloromethane.

    Conditions: Stirring at room temperature for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

benzyl N-(4-oxo-1-phenylbutyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-oxo-1-phenylbutyric acid.

    Reduction: Formation of 4-hydroxy-1-phenylbutyl carbamate.

    Substitution: Formation of various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

benzyl N-(4-oxo-1-phenylbutyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-(4-oxo-1-phenylbutyl)carbamate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamic acid, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Selected Carbamates
Compound Name Protecting Group Reactive Site Dihedral Angles (Aromatic Rings) Hydrogen Bonding Patterns
Benzyl N-(4-oxo-1-phenylbutyl)carbamate Benzyl 4-oxobutyl chain Not reported Likely N–H⋯O/O–H⋯O
tert-Butyl carbamate derivatives tert-Butyl Hydroxyphenyl 67.33° N–H⋯O, O–H⋯O
Benzyl N-(4-oxobutyl)carbamate Benzyl 4-oxobutyl chain N/A Unreported

Key Observations:

  • Protecting Group Stability : The benzyl group in this compound offers moderate stability under acidic conditions but requires catalytic hydrogenation for removal. In contrast, tert-butyl carbamates (e.g., ) are cleaved under strong acidic conditions (e.g., trifluoroacetic acid), offering orthogonal protection strategies .
  • Reactivity: The 4-oxo group enables keto-enol tautomerism, facilitating reactions like aldol condensations. This contrasts with tert-butyl carbamates, where bulky substituents limit such reactivity .

Crystallographic and Physicochemical Properties

While direct crystallographic data for this compound is unavailable, analogous compounds (e.g., tert-butyl carbamates) exhibit planar carbamate groups and hydrogen-bonded networks. For example, tert-butylN-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate forms 2D networks via N–H⋯O and O–H⋯O interactions . The benzyl derivative likely adopts similar hydrogen-bonding patterns but may exhibit reduced crystallinity due to steric effects from the phenylbutyl chain.

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